9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Overview
Description
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a pyrazine ring fused to an indole moiety, with a methoxy group at the 9th position
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been found to inhibit caspase-3, which could attenuate cell damage after an ischemic event .
Biochemical Pathways
Without specific information on “9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one”, it’s difficult to summarize the affected pathways. Indole derivatives have been found to affect inflammatory mediators like inos and cox-2, which are transcriptionally controlled by nf-b .
Result of Action
Similar compounds have been found to exhibit anti-cancer properties .
Biochemical Analysis
Biochemical Properties
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has been found to exhibit potential anti-cancer properties . It interacts with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
The compound has shown to have an impact on various types of cells and cellular processes. It has been observed to influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the reaction of indole derivatives with appropriate reagents to form the pyrazinoindole structure. One common method involves the palladium-catalyzed reaction of N-protected indolylmethyl acetates with soft carbon pronucleophiles . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable ligand and base.
Another approach involves the use of α-amino acids as starting materials, which undergo sequential reactions to form 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones . This method can be performed under metal-free conditions, making it an environmentally friendly alternative.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrazinoindoles.
Scientific Research Applications
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and dyes, leveraging its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Benzyl-8-methoxy-N-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-imine: This compound has a similar pyrazinoindole structure with different substituents.
Uniqueness
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific methoxy substitution at the 9th position, which can influence its chemical reactivity and biological activity
Biological Activity
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_11H_12N_2O
- CAS Number : 1784941-97-4
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that this compound may act through several mechanisms:
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in various cancer cell lines.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS leads to oxidative stress, contributing to cell death.
Biological Activity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
UACC-62 (Melanoma) | 1.85 | Induces apoptosis and inhibits tubulin polymerization |
M14 (Melanoma) | 1.76 | Cell cycle arrest in G2/M phase |
B16-F10 (Murine Melanoma) | 6.07 | Promotes autophagy and apoptosis |
HCT-116 (Colon Carcinoma) | 0.04 | Inhibits growth via EGFR TK inhibition |
MDA-MB-231 (Breast Carcinoma) | 0.06 | Induces oxidative stress leading to cell death |
Study 1: Efficacy in Melanoma Treatment
A study published in MDPI reported that this compound exhibited significant activity against melanoma cell lines UACC-62 and M14 with IC50 values of 1.85 µM and 1.76 µM respectively. The compound was found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase, leading to reduced tumor growth in an in vivo B16-F10 murine model without apparent toxicity .
Study 2: Comparative Analysis with Doxorubicin
In another investigation comparing various compounds for anticancer activity, this compound demonstrated comparable efficacy to Doxorubicin against HCT116 and MDA-MB-231 cell lines with IC50 values of approximately 0.04 µM and 0.06 µM respectively. The mechanism involved was primarily through the inhibition of the epidermal growth factor receptor (EGFR), suggesting a targeted approach in cancer therapy .
Properties
IUPAC Name |
9-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-9-8(11)7-10-12(15)13-5-6-14(9)10/h2-4,7H,5-6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKWOMLHMQMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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